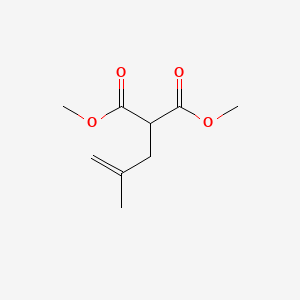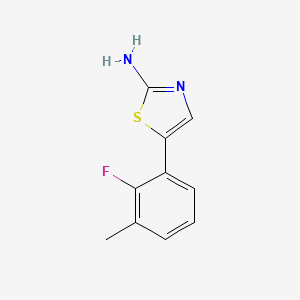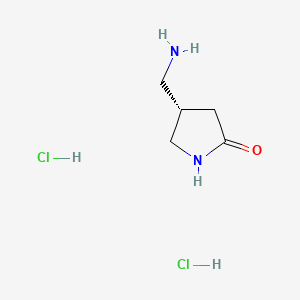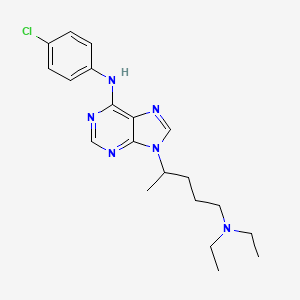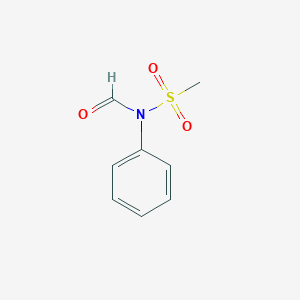![molecular formula C22H28O2 B14018039 2,6-Ditert-butyl-4-[(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-one CAS No. 71711-98-3](/img/structure/B14018039.png)
2,6-Ditert-butyl-4-[(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Methoxyphenyl)methylidene]-2,6-ditert-butyl-cyclohexa-2,5-dien-1-one is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a methoxyphenyl group attached to a cyclohexa-2,5-dien-1-one ring, with two tert-butyl groups at the 2 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxyphenyl)methylidene]-2,6-ditert-butyl-cyclohexa-2,5-dien-1-one typically involves the condensation of 4-methoxybenzaldehyde with 2,6-ditert-butylphenol under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure efficient production. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the final product meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Methoxyphenyl)methylidene]-2,6-ditert-butyl-cyclohexa-2,5-dien-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted aromatic compounds with different functional groups .
Applications De Recherche Scientifique
4-[(4-Methoxyphenyl)methylidene]-2,6-ditert-butyl-cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-[(4-Methoxyphenyl)methylidene]-2,6-ditert-butyl-cyclohexa-2,5-dien-1-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also inhibit the growth of certain microorganisms by interfering with their metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(4-Methoxyphenyl)methylidene]amino-N-(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)benzenesulfonamide
- 2-[(4-Methoxyphenyl)methylidene]aminophenol
- 4-[(4-Methoxyphenyl)methylidene]aminobenzaldehyde
Uniqueness
Compared to similar compounds, 4-[(4-Methoxyphenyl)methylidene]-2,6-ditert-butyl-cyclohexa-2,5-dien-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of tert-butyl groups enhances its stability and makes it less prone to degradation under various conditions .
Propriétés
Numéro CAS |
71711-98-3 |
|---|---|
Formule moléculaire |
C22H28O2 |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-[(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C22H28O2/c1-21(2,3)18-13-16(14-19(20(18)23)22(4,5)6)12-15-8-10-17(24-7)11-9-15/h8-14H,1-7H3 |
Clé InChI |
BFQNKGNKXRVCSC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC2=CC=C(C=C2)OC)C=C(C1=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-fluoro-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14017966.png)
![6-[bis(aziridin-1-yl)methylideneamino]-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine](/img/structure/B14017979.png)

![5,7-Dihydrofuro[3,4-D]pyridazin-4-OL](/img/structure/B14017985.png)
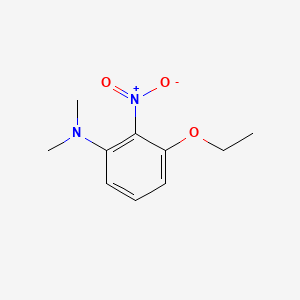

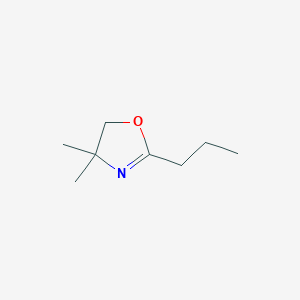
![4-Methoxy-n-[3-(4-methoxyphenyl)-3-oxo-2-phenylpropanoyl]benzamide](/img/structure/B14017998.png)
